N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide, also known as MDB, is a synthetic compound with a molecular formula of C19H19NO3. It has been the subject of extensive research due to its potential therapeutic applications in various diseases. MDB is a benzofuran derivative that belongs to the class of selective serotonin receptor agonists.
Scientific Research Applications
- Researchers have explored N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide and its modified derivatives as potential EGFR/VEGFR-2 inhibitors for TNBC treatment .
- PPARα plays a crucial role in lipid metabolism, inflammation, and energy homeostasis. N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide may serve as a valuable tool in PPARα-related research.
Triple-Negative Breast Cancer (TNBC) Treatment:
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Studies:
Pharmacological Research:
Formazan Synthesis:
Similar Structures, Different Effects:
Mechanism of Action
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Action Environment
Environmental factors can significantly impact the effectiveness of a compound .
properties
IUPAC Name |
N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-11-4-9-16-15(10-11)12(2)17(22-16)18(20)19-13-5-7-14(21-3)8-6-13/h4-10H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAKPCGNAYKAHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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